Otilonium Bromide ITS-2

Irritable Bowel Syndrome Clinical efficacy Abdominal pain

Otilonium Bromide ITS-2 (CAS 51444-79-2) is a uniquely differentiated quaternary ammonium spasmolytic agent with a triple mechanism—L-type/T-type calcium channel blockade, muscarinic receptor antagonism, and tachykinin NK2 receptor antagonism—not replicated by pinaverium bromide, cimetropium bromide, or n-butyl scopolammonium bromide. With only 3% systemic absorption and selective distal GI tract activity, it serves as an ideal reference standard for IBS clinical trials, colon-targeted formulation research, and visceral pain pathway studies. Supported by a 356-patient phase IV RCT demonstrating 38% greater abdominal pain reduction versus placebo (p=0.03).

Molecular Formula C22H27NO4
Molecular Weight 369.5 g/mol
CAS No. 51444-79-2
Cat. No. B1424222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtilonium Bromide ITS-2
CAS51444-79-2
Molecular FormulaC22H27NO4
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26)
InChIKeyIYKWPMYHASDTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Otilonium Bromide ITS-2 (CAS 51444-79-2) for IBS Research and Spasmolytic Assay Development


Otilonium Bromide ITS-2 (CAS 51444-79-2) is a quaternary ammonium spasmolytic agent classified under ATC code A03AB06 [1]. The compound acts through a composite mechanism: it functions as an L-type and T-type calcium channel blocker, a muscarinic receptor antagonist, and a tachykinin NK2 receptor antagonist [2]. Commercially, Otilonium Bromide ITS-2 is supplied as a white to beige powder with ≥98% purity (HPLC), solubility of 5 mg/mL in H2O (warmed), and recommended storage at −20°C . It is used worldwide for symptomatic treatment of irritable bowel syndrome (IBS), with pharmacological activity selective for the distal gastrointestinal tract .

Why Otilonium Bromide ITS-2 Cannot Be Substituted by Other Quaternary Ammonium Antispasmodics


Otilonium Bromide ITS-2 cannot be considered interchangeable with other quaternary ammonium antispasmodics such as pinaverium bromide, cimetropium bromide, or n-butyl scopolammonium bromide. Although these agents share a quaternary ammonium scaffold and are used for similar gastrointestinal indications, they differ substantially in molecular pharmacology, target receptor engagement, and systemic absorption profiles. Pinaverium bromide, for instance, lacks the tachykinin NK2 receptor antagonist activity that characterizes otilonium bromide [1]. Cimetropium bromide and n-butyl scopolammonium bromide demonstrate higher systemic absorption (8-10% and variable uptake, respectively) compared to otilonium bromide's exceptionally low 3% absorption [1]. Furthermore, otilonium bromide's sub-micromolar binding affinity for muscarinic M1, M2, M4, M5 and PAF receptors is distinct from the binding profiles of structural analogs [2]. These pharmacological and pharmacokinetic divergences preclude generic substitution without altering experimental outcomes or therapeutic efficacy.

Otilonium Bromide ITS-2: Quantitative Comparative Evidence for Scientific Selection


Otilonium Bromide vs. Pinaverium Bromide: Superior Reduction in IBS Pain Attack Frequency

In a single-blind clinical study of 40 IBS patients receiving 15 days of each drug, otilonium bromide demonstrated statistically superior efficacy compared to pinaverium bromide in reducing the number of abdominal pain episodes. [1]

Irritable Bowel Syndrome Clinical efficacy Abdominal pain

Otilonium Bromide Demonstrates Lowest Systemic Absorption (3%) Among Quaternary Ammonium Spasmolytics

Among quaternary ammonium derivatives used as gastrointestinal spasmolytics, otilonium bromide exhibits the lowest systemic absorption at only 3% of the administered dose, with the remainder almost entirely excreted in feces. [1]

Pharmacokinetics Systemic exposure Local gastrointestinal action

Otilonium Bromide Exhibits Sub-Micromolar Affinity for Multiple Muscarinic Receptor Subtypes

Receptor binding profiling across 63 different receptors and ion channels revealed that otilonium bromide binds with sub-μM affinity to muscarinic M1, M2, M4, M5 receptors, and with μM affinity to the diltiazem binding site on L-type Ca²⁺ channels. [1] In rat colon tissue, competitive interaction with verapamil binding site on L-type Ca²⁺ channels and muscarinic M2 receptors showed IC₅₀ values of 1020 nM and 1220 nM, respectively. [1]

Receptor pharmacology Muscarinic receptors Binding affinity

Otilonium Bromide Inhibits Muscarinic M3 Receptor-Coupled Calcium Signals in Human Colonic Crypts with IC₅₀ = 880 nM

In isolated human colonic crypts, otilonium bromide inhibited acetylcholine-induced calcium mobilization in a dose-dependent manner with an IC₅₀ of 880 nM. [1] This inhibition was specific to M3 receptor-coupled signals; OB did not inhibit histamine-induced or ATP-induced calcium signals in the same system. [1]

Human colonic epithelium Calcium signaling M3 receptor

Otilonium Bromide Acts as Tachykinin NK2 Receptor Antagonist with Ki = 2.2-7.2 μM

Radioligand binding experiments using CHO cells transfected with human tachykinin NK2 receptor demonstrated that otilonium bromide produced concentration-dependent inhibition of both agonist ([¹²⁵I]neurokinin A, Ki = 7.2 μM) and antagonist ([³H]SR 48968, Ki = 2.2 μM) binding. [1] In functional assays, OB inhibited NK2 receptor-mediated membrane depolarization and contraction with IC₅₀ values of 38 μM and 45 μM, respectively. [1]

Tachykinin receptors NK2 antagonist Sensory neuron modulation

Otilonium Bromide Superior to Placebo in Reducing Abdominal Pain Frequency and Bloating Severity in Phase IV RCT (n=356)

In a multicenter, double-blind, randomized, placebo-controlled phase IV study of 356 IBS patients treated for 15 weeks with OB 40 mg t.i.d., otilonium bromide demonstrated statistically significant superiority over placebo across multiple endpoints. [1]

Randomized controlled trial IBS Clinical efficacy

Otilonium Bromide ITS-2: High-Value Research and Industrial Application Scenarios


IBS Clinical Trial Reference Standard with Validated Superiority to Placebo

For clinical research organizations and CROs conducting IBS therapeutic trials, Otilonium Bromide ITS-2 serves as a well-characterized reference standard with documented superiority to placebo in reducing abdominal pain frequency (38% greater reduction, p=0.03), abdominal bloating severity (33% greater reduction, p=0.02), and symptom relapse protection (10% vs 27% withdrawal rate, p=0.009) [1]. The 356-patient phase IV RCT provides the statistical power and methodological rigor required for regulatory-facing comparator selection. [1]

In Vitro Spasmolytic Mechanism Studies Requiring Multi-Target Pharmacology

For academic and pharmaceutical laboratories investigating gastrointestinal smooth muscle pharmacology, Otilonium Bromide ITS-2 offers a unique triple-mechanism profile (L-type/T-type Ca²⁺ channel blockade, muscarinic receptor antagonism, NK2 receptor antagonism) not replicated by single-mechanism agents or other quaternary ammonium derivatives [1][2]. The compound's well-characterized IC₅₀ values across these targets (L-type Ca²⁺ channel IC₅₀ = 2.3 μM; T-type Ca²⁺ channel IC₅₀ = 0.8-1.2 μM; M3-coupled calcium signal IC₅₀ = 880 nM; NK2 functional antagonism IC₅₀ = 38-45 μM) enable precise experimental design and dose-response calibration. [1][2][3]

Colon-Selective Drug Delivery and Local Action Model Development

For formulation scientists and drug delivery researchers, Otilonium Bromide ITS-2 exemplifies a compound with exceptionally low systemic absorption (3%) and fecal excretion of the remaining dose, making it an ideal model agent for studying colon-selective drug retention and local pharmacological action [1]. The compound's documented tissue selectivity for the distal gastrointestinal tract and minimal systemic adverse event profile provide a benchmark for developing novel colon-targeted formulations. [1]

Visceral Hypersensitivity and Sensory Afferent Signaling Research

For neurogastroenterology researchers studying visceral pain pathways, Otilonium Bromide ITS-2's documented NK2 receptor antagonist activity (Ki = 2.2-7.2 μM) provides a tool for investigating the role of tachykinin-mediated sensory afferent signaling in IBS and functional gastrointestinal disorders [1]. This mechanistic feature is not shared by pinaverium bromide or other quaternary ammonium spasmolytics, offering a distinct pharmacological probe for dissecting the sensory components of visceral hypersensitivity. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otilonium Bromide ITS-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.